Tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H19Cl2N3O2. It is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals. The compound features a piperazine ring substituted with a dichloropyrimidine moiety and a tert-butyl ester group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyrimidine moiety, where the chlorine atoms can be replaced by various nucleophiles.
Oxidation and Reduction: The piperazine ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted pyrimidines
- Oxidized or reduced piperazine derivatives
- Carboxylic acids from ester hydrolysis
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate is employed in the design and synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer drugs .
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The dichloropyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- Tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate
- Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate is unique due to the specific positioning of the dichloropyrimidine moiety and the piperazine ring, which can confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C13H18Cl2N4O2 |
---|---|
Molecular Weight |
333.21 g/mol |
IUPAC Name |
tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-16-9(14)8-10(15)17-11/h8H,4-7H2,1-3H3 |
InChI Key |
QBJVAVHDFRDBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.